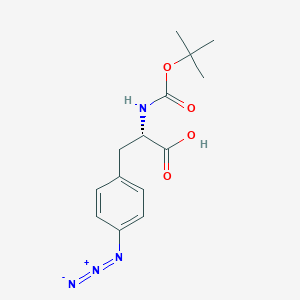

Boc-4-azido-L-phenylalanine

Descripción general

Descripción

Boc-4-azido-L-phenylalanine: is an unnatural amino acid derivative of L-phenylalanine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an azide group attached to the phenyl ring. This compound is widely used in peptide synthesis and click chemistry due to its unique reactivity and stability.

Mecanismo De Acción

Target of Action

Boc-4-azido-L-phenylalanine is a non-canonical amino acid . . Therefore, the primary targets of this compound could be diverse and depend on the specific biological system in which it is introduced.

Mode of Action

This compound contains an azide group . This azide group can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction, also known as a “click” reaction, can form a covalent bond with molecules containing an alkyne group . Therefore, this compound can interact with its targets by forming covalent bonds, leading to changes in the structure and function of the target molecules.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the presence of copper ions would be necessary for the CuAAC reaction . Additionally, factors such as pH, temperature, and the presence of other biomolecules could potentially affect the action of this compound.

Análisis Bioquímico

Biochemical Properties

Boc-4-azido-L-phenylalanine is used as an effective vibrational reporter of local protein environments . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .

Cellular Effects

The cellular effects of this compound are not well documented in the literature. It is known that the azide group in this compound can interact with various biomolecules within the cell, potentially influencing cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its azide group undergoing reactions with molecules containing Alkyne groups . This can result in changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well documented in the literature. It is known that this compound is water-soluble but rapidly degrades in ambient light .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-azido-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the azide group. The process can be summarized as follows:

Protection of the Amino Group: L-phenylalanine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form Boc-L-phenylalanine.

Introduction of the Azide Group: Boc-L-phenylalanine is then subjected to a nucleophilic substitution reaction with sodium azide (NaN3) to replace the halogen (usually bromine or chlorine) on the phenyl ring with an azide group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with efficient stirring and temperature control to maintain consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: Boc-4-azido-L-phenylalanine undergoes various chemical reactions, including:

Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.

Photocrosslinking Reactions: The azide group can be activated by UV light to form reactive nitrenes, which can then crosslink with nearby molecules.

Common Reagents and Conditions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst, an alkyne-containing molecule, and mild reaction conditions.

Photocrosslinking: Requires UV light and can be performed in aqueous or organic solvents.

Major Products Formed:

Triazoles: Formed from CuAAC reactions.

Crosslinked Products: Formed from photocrosslinking reactions.

Aplicaciones Científicas De Investigación

Boc-4-azido-L-phenylalanine has a wide range of applications in scientific research, including:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins with specific functional groups.

Click Chemistry: Utilized in bioconjugation and labeling studies due to its ability to undergo CuAAC reactions.

Photocrosslinking: Employed in the study of protein-protein interactions and the mapping of protein structures.

Drug Development: Investigated for its potential use in the development of novel therapeutics and diagnostic tools.

Comparación Con Compuestos Similares

4-Azido-L-phenylalanine: Lacks the Boc protecting group but has similar reactivity due to the azide group.

N-Boc-cis-4-azido-L-proline: Another azide-containing amino acid used in peptide synthesis.

Uniqueness: Boc-4-azido-L-phenylalanine is unique due to the presence of both the Boc protecting group and the azide group, which provides enhanced stability and reactivity. This combination makes it particularly useful in peptide synthesis and click chemistry applications .

Actividad Biológica

Boc-4-azido-L-phenylalanine (Boc-4-AzF) is an unnatural amino acid that has garnered significant attention in biochemical and biophysical research due to its unique properties and versatility in protein engineering. This article delves into its biological activity, synthesis, applications, and safety considerations, supported by relevant data and case studies.

Overview of this compound

Boc-4-AzF is a derivative of L-phenylalanine, characterized by the presence of an azide group at the para position of the phenyl ring. The Boc (tert-butyloxycarbonyl) protecting group facilitates its incorporation into peptides and proteins, allowing for subsequent modifications through bioorthogonal reactions.

Synthesis and Reactivity

The synthesis of Boc-4-AzF typically involves a multi-step process starting from L-phenylalanine. One notable method includes a Cu(I)-catalyzed azidation reaction, which has been shown to be scalable and efficient while maintaining the stereochemistry of the α-carbon . The azide functional group allows for various chemical transformations, particularly through click chemistry, making it a valuable tool in chemical biology.

Table 1: Comparison of Synthesis Methods for Boc-4-AzF

Biological Activity

Boc-4-AzF exhibits several biological activities primarily due to its ability to be incorporated into proteins. Its azide group enables bioorthogonal reactions, which are crucial for labeling proteins without interfering with their natural functions. This property has been exploited in various studies:

- Protein Labeling : Boc-4-AzF can be incorporated into proteins in vivo using engineered tRNA synthetases, allowing for specific labeling with fluorescent tags or other probes .

- Photochemical Applications : Research indicates that upon UV irradiation, the azide group can generate reactive nitrene species that facilitate crosslinking within proteins, altering their properties such as fluorescence .

- Site-Specific Modifications : The compound allows for the introduction of bioorthogonal handles to proteins, enabling targeted drug delivery and imaging applications through click chemistry .

Case Study 1: Fluorescent Protein Engineering

In a study by Jones et al., Boc-4-AzF was incorporated into green fluorescent protein (GFP), resulting in enhanced photochemical control over its fluorescence properties. The incorporation allowed researchers to manipulate protein dynamics in real-time through light exposure .

Case Study 2: Targeted Drug Delivery

Research conducted by Schlesinger et al. demonstrated the use of Boc-4-AzF in developing photoswitchable ligands that could modulate protein activity dynamically. This approach showed promise in reducing side effects in therapeutic applications by controlling drug release in healthy tissues .

Safety Considerations

While Boc-4-AzF is a powerful tool in biochemical research, it is important to note its potential hazards. The compound has been reported to exhibit explosive characteristics when isolated, necessitating careful handling and storage protocols during synthesis and experimentation . Researchers are advised to conduct risk assessments and implement safety measures when working with this compound.

Propiedades

IUPAC Name |

(2S)-3-(4-azidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)16-11(12(19)20)8-9-4-6-10(7-5-9)17-18-15/h4-7,11H,8H2,1-3H3,(H,16,21)(H,19,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWGGRIVPTXYGU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301199225 | |

| Record name | 4-Azido-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301199225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33173-55-6 | |

| Record name | 4-Azido-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33173-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Azido-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301199225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-4-azido-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.